4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride” is a derivative of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential therapeutic effects in Th17-mediated autoimmune diseases . It has been found to repress the development of Th17 cells and ameliorate autoimmune disease manifestation in a lupus nephritis mice model .
Synthesis Analysis
The synthesis of this compound involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions .Molecular Structure Analysis
The compound exhibits good coplanar nature and forms a dihedral angle with the benzene ring . The best binding pocket of this compound to RORγt is located in the hinge region of RORγt .Chemical Reactions Analysis
The compound has been found to have a stronger affinity with full-length RORγt protein compared with the truncated RORγt LBD region via surface plasmon resonance . This indicates that the compound binds to RORγt beyond the LBD region .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound has a melting point of 258–260 °C and a yield of 78% starting from the precursor .科学的研究の応用
- Future biological experiments and medicinal chemistry efforts aim to develop T126 as a novel class of AKT1 inhibitors for anti-AML therapy .
AKT1 Inhibition for Acute Myeloid Leukemia (AML)
Antimalarial Agents
Biological Activities and SAR Studies
RORγt Inhibition
作用機序
Target of Action
The primary target of the compound is AKT1 , a key protein in the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including Acute Myeloid Leukemia (AML), and is associated with oncogenic driver alterations and drug resistance .
Mode of Action
The compound acts as an inhibitor of AKT1 . By binding to the AKT1 protein, it prevents the protein from performing its normal function in the PI3K/AKT/mTOR signaling pathway . This disruption can lead to a decrease in the proliferation of cancer cells and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When the compound inhibits AKT1, it disrupts this pathway, leading to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by the compound leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This indicates that the compound could potentially be used as a therapeutic agent in the treatment of AML and possibly other cancers where the PI3K/AKT/mTOR pathway is overactive .
特性
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.ClH/c21-17(22)10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15;/h5-9H,1-4H2,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBKZHRDWKSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。